molecular formula C27H48O7Si B566021 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester CAS No. 1314406-71-7

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester

Cat. No. B566021
M. Wt: 512.759
InChI Key: RRAYXAMWYJUTBJ-FTWFSGMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester, also known as 2-O-TBDMS-6,7-O-MEME, is a chemical compound that is widely used in scientific research. It has been used in various applications such as synthesis, pharmacological studies, and chemical analysis. This compound has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. Its unique properties make it a valuable tool for scientists.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester' involves the protection of the carboxylic acid group followed by the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group. The double bond in the side chain is then epoxidized using mCPBA. The TBDMS group is then removed using TBAF and the resulting alcohol is esterified with methyl iodide.

Starting Materials
Monic acid, tert-Butyldimethylsilyl chloride, triethylamine, mCPBA, TBAF, methanol, methyl iodide

Reaction
Monic acid is reacted with tert-butyldimethylsilyl chloride in the presence of triethylamine to form the TBDMS-protected monic acid., The double bond in the side chain of the TBDMS-protected monic acid is epoxidized using mCPBA., The TBDMS group is removed using TBAF to form the corresponding alcohol., The resulting alcohol is esterified with methyl iodide to form the final product, '2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester'.

Mechanism Of Action

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester,7-O-MEME is a silylating agent, which means that it can bind to functional groups on molecules and modify their properties. The silyl group can modify the structure of molecules, which can lead to changes in their properties. For example, it can increase the solubility of molecules in aqueous solutions, or it can increase the stability of molecules in organic solvents.

Biochemical And Physiological Effects

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester,7-O-MEME has been used in various biochemical and physiological studies. It has been used to study the structure and function of proteins and nucleic acids, as well as the effects of drugs on cells and organisms. It has also been used to study the effects of environmental toxins on cells and organisms.

Advantages And Limitations For Lab Experiments

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester,7-O-MEME has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also inexpensive and readily available. However, it can be toxic if inhaled or ingested, and it can cause skin irritation. Additionally, it is not water-soluble, so it must be used with organic solvents.

Future Directions

The use of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester,7-O-MEME in scientific research is expected to continue to grow in the future. It could be used to study the structure and function of proteins and nucleic acids, as well as the effects of drugs on cells and organisms. Additionally, it could be used to study the effects of environmental toxins on cells and organisms. It could also be used in drug synthesis and in the development of new drugs. Furthermore, it could be used in chemical analysis, such as in the identification of unknown compounds. Finally, it could be used to study the effects of various compounds on the human body, such as in the study of drug metabolism.

Scientific Research Applications

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester,7-O-MEME has been used in a variety of scientific research applications. It has been used in organic synthesis to produce a variety of compounds, including drugs. In biochemistry, it has been used to study the structure and function of proteins and nucleic acids. In pharmacology, it has been used to study the effects of drugs on cells and organisms.

properties

IUPAC Name

methyl (E)-4-[(3aS,4S,7S,7aR)-7-[[(2S,3S)-3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxiran-2-yl]methyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAYXAMWYJUTBJ-FTWFSGMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@H]3[C@@H]2OC(O3)(C)C)C/C(=C/C(=O)OC)/C)[C@H](C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester

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